molecular formula C25H24N2O4 B252629 3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252629
M. Wt: 416.5 g/mol
InChI Key: LBKGZJSWFLWQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed to target specific biological pathways and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of a specific enzyme called IDO1. This enzyme is involved in the metabolism of tryptophan, an essential amino acid. Inhibition of this enzyme leads to an accumulation of tryptophan and a decrease in the production of kynurenine, a metabolite that has been implicated in the development of certain types of cancer.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one are still being studied. However, it has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. It has also been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its specificity for the IDO1 enzyme and its potential applications in the treatment of cancer and inflammatory diseases. However, its limitations include the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent and selective inhibitors of the IDO1 enzyme.
3. Investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders.
4. Study of its mechanism of action and its effects on other metabolic pathways.
5. Development of new synthetic routes for the production of 3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

Synthesis Methods

The synthesis of 3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 2-naphthylacetic acid, which is converted to its acid chloride derivative. This is then reacted with a morpholine derivative to form the corresponding amide. The amide is then reduced to the corresponding amine, which is then reacted with an isatin derivative to form the final product.

Scientific Research Applications

3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has shown potential applications in scientific research. It has been shown to inhibit the activity of a specific enzyme, which is involved in the development of certain types of cancer. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.

properties

Product Name

3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one

InChI

InChI=1S/C25H24N2O4/c28-23(20-10-9-18-5-1-2-6-19(18)15-20)16-25(30)21-7-3-4-8-22(21)27(24(25)29)17-26-11-13-31-14-12-26/h1-10,15,30H,11-14,16-17H2

InChI Key

LBKGZJSWFLWQLE-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=CC=CC=C5C=C4)O

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=CC=CC=C5C=C4)O

Origin of Product

United States

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